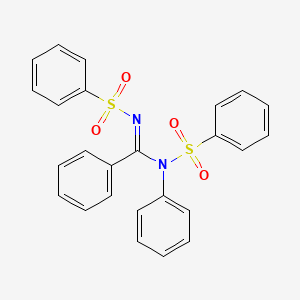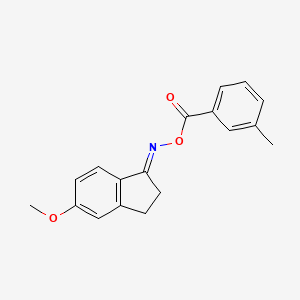
5-methoxy-1-indanone O-(3-methylbenzoyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-1-indanone O-(3-methylbenzoyl)oxime, also known as 5-MeO-MiPT, is a synthetic compound that belongs to the class of tryptamines. It is a potent psychedelic substance that has gained popularity among researchers due to its unique properties.
Mechanism of Action
The exact mechanism of action of 5-methoxy-1-indanone O-(3-methylbenzoyl)oxime is not fully understood. However, it is believed to interact with the serotonin receptors in the brain, particularly the 5-HT2A receptor. This interaction leads to the activation of various signaling pathways, which ultimately result in the observed effects of the compound.
Biochemical and Physiological Effects:
This compound has been shown to induce a range of biochemical and physiological effects. It has been found to increase the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine. It also increases the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in neurogenesis. In addition, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-methoxy-1-indanone O-(3-methylbenzoyl)oxime is its potency. It is a highly potent substance, which means that small amounts can produce significant effects. This makes it ideal for use in laboratory experiments where precise dosing is required. However, its potency also poses a risk of overdose, which makes it important to handle with care. Another limitation is its limited availability, which can make it difficult to obtain for research purposes.
Future Directions
There are several future directions for the research on 5-methoxy-1-indanone O-(3-methylbenzoyl)oxime. One area of interest is its potential as a treatment for mental health disorders such as depression and anxiety. Further studies are needed to determine the optimal dosage and administration route for these applications. Another area of interest is its potential as a tool for studying the brain and its functions. By understanding how this compound interacts with the brain, researchers can gain insight into the underlying mechanisms of various mental health disorders.
Synthesis Methods
The synthesis of 5-methoxy-1-indanone O-(3-methylbenzoyl)oxime is a complex process that involves several steps. The starting material for the synthesis is indole-3-acetic acid, which is converted into 5-methoxyindole-3-acetic acid through a series of chemical reactions. This intermediate compound is then reacted with 3-methylbenzoyl chloride to form this compound. The final product is purified through recrystallization and chromatography.
Scientific Research Applications
5-methoxy-1-indanone O-(3-methylbenzoyl)oxime has been extensively studied for its potential therapeutic applications. It has been found to exhibit antidepressant, anxiolytic, and anti-inflammatory properties. In addition, it has been shown to increase neurogenesis, which is the process of generating new neurons in the brain. These properties make this compound a promising candidate for the treatment of various mental health disorders.
properties
IUPAC Name |
[(E)-(5-methoxy-2,3-dihydroinden-1-ylidene)amino] 3-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-12-4-3-5-14(10-12)18(20)22-19-17-9-6-13-11-15(21-2)7-8-16(13)17/h3-5,7-8,10-11H,6,9H2,1-2H3/b19-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQCJIYGGABACM-HTXNQAPBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)ON=C2CCC3=C2C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)O/N=C/2\CCC3=C2C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5786211.png)
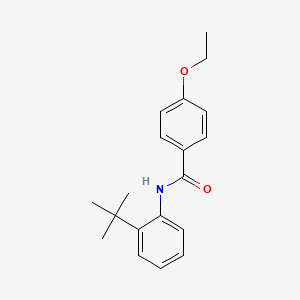
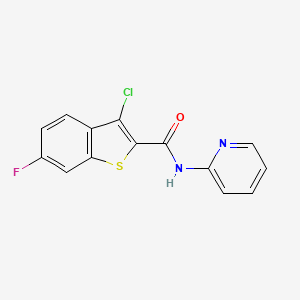

![5-{[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5786241.png)

![2-{[(3,4-dimethoxyphenyl)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5786267.png)
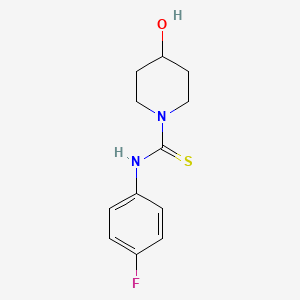
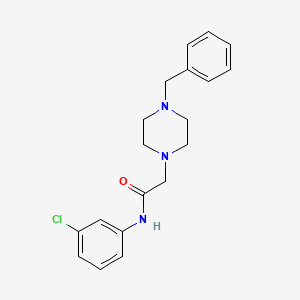
![3-[(3-fluorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5786277.png)
![4-[(2-methoxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5786290.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5786298.png)
